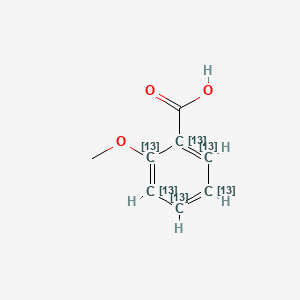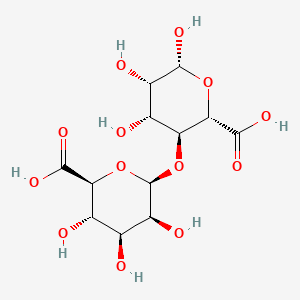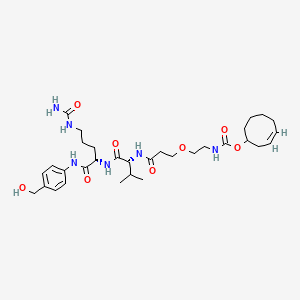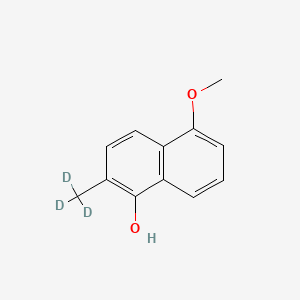
5-Methoxy-2-methyl-Alpha-naphthol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl- is an indole derivative known for its significant role in various chemical and biological processes. Indole derivatives, including 5-Methoxy-2-methyl-, are prevalent in natural products and pharmaceuticals due to their diverse biological activities and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl- typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux, yields the desired indole derivative .
Industrial Production Methods: Industrial production of 5-Methoxy-2-methyl- often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydrogenated derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to multiple receptors, exhibiting high affinity and specificity. For instance, it acts as an inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory responses . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Methoxyindole
- 2-Methylindole
- 5-Methoxy-2-methyltryptamine
Comparison: 5-Methoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole, the additional methyl group enhances its reactivity and biological activity. In contrast to 2-Methylindole, the methoxy group increases its solubility and interaction with biological targets. 5-Methoxy-2-methyltryptamine, while structurally similar, has different pharmacological effects due to the presence of the tryptamine moiety .
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
5-methoxy-2-(trideuteriomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-10(12(8)13)4-3-5-11(9)14-2/h3-7,13H,1-2H3/i1D3 |
Clave InChI |
VJSUBEOOUUUQMY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)O |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


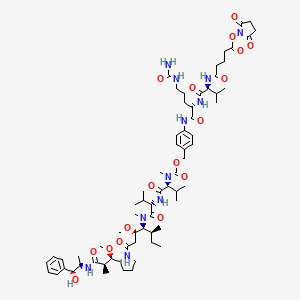
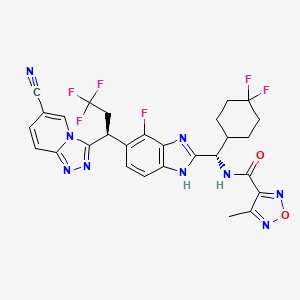
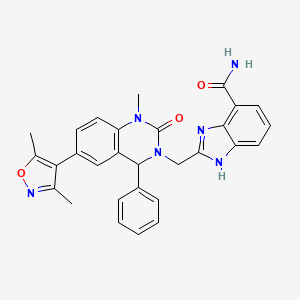
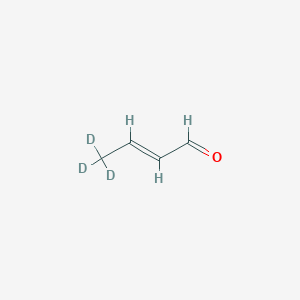
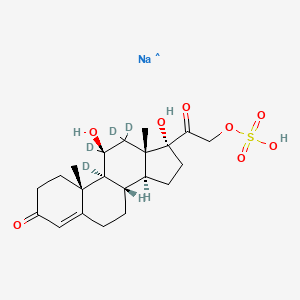
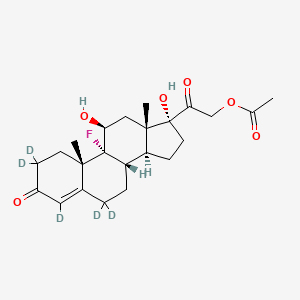
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

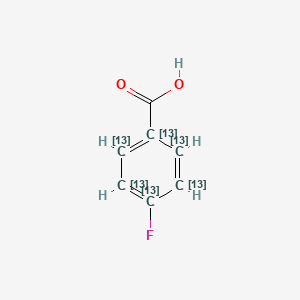
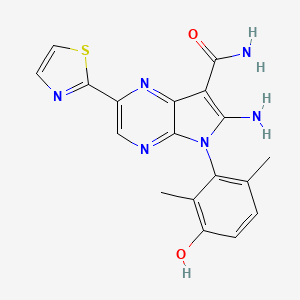
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
